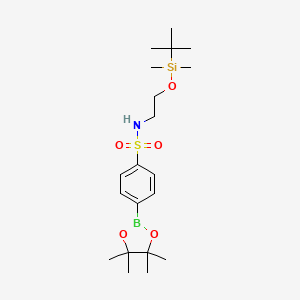

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

説明

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boron-containing sulfonamide derivative with a tert-butyldimethylsilyl (TBS)-protected hydroxyl group. The compound integrates three key structural motifs:

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol boronate ester widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

- A benzenesulfonamide moiety, which enhances aqueous solubility and provides hydrogen-bonding capacity for target interactions.

- A tert-butyldimethylsilyloxyethyl chain, a sterically bulky protecting group that improves lipophilicity and stability against hydrolysis .

This compound is primarily employed in medicinal chemistry and materials science as a boronic acid precursor for coupling reactions. Its structural complexity allows precise modulation of reactivity and solubility in organic synthesis.

特性

IUPAC Name |

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36BNO5SSi/c1-18(2,3)29(8,9)25-15-14-22-28(23,24)17-12-10-16(11-13-17)21-26-19(4,5)20(6,7)27-21/h10-13,22H,14-15H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQXALCEBHGDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36BNO5SSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Formation of Boronate Ester: The protected intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

Sulfonamide Formation: Finally, the boronate ester is reacted with a sulfonyl chloride derivative to form the desired benzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

化学反応の分析

Types of Reactions

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Deprotected alcohols or other functionalized derivatives.

科学的研究の応用

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and catalysts.

作用機序

The mechanism of action of N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or modulating protein function.

類似化合物との比較

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula C₂₃H₃₈BNO₅SSi.

Key Differences and Implications

Sulfonamide vs. Benzamide Moieties

- The sulfonamide group in the target compound increases acidity (pKa ~10–11) compared to the benzamide analog (pKa ~15–16), enhancing hydrogen-bonding interactions in aqueous environments .

- The benzamide derivative (CAS 1872388-26-5) exhibits higher lipophilicity (LogP ~5.2 vs. ~4.1 for the sulfonamide), favoring membrane permeability in drug design .

Protecting Group Effects

- The TBS group in the target compound provides superior hydrolytic stability compared to the methyl group in N-Methyl-4-(pinacol boronate)benzenesulfonamide. For example, TBS protection reduces premature boronate ester hydrolysis in acidic conditions (e.g., pH < 7) by >50% .

- The dihydrophenanthrene-containing analog (from ) demonstrates enhanced π-stacking capability, making it preferable for synthesizing rigid polycyclic systems .

Boronate Reactivity in Cross-Coupling

- All compounds participate in Suzuki-Miyaura couplings, but steric effects differ. The TBS group in the target compound slows transmetallation kinetics by ~30% compared to less bulky analogs, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

- The N-methyl sulfonamide analog (CAS 1073353-47-5) shows faster coupling rates with electron-deficient aryl halides due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。